Cas no 2155875-08-2 (6,8-dibromo-5-methyl-1,2,4triazolo1,5-apyridin-2-amine)
6,8-dibromo-5-methyl-1,2,4triazolo1,5-apyridin-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 6,8-dibromo-5-methyl-1,2,4triazolo1,5-apyridin-2-amine
- SY129569
- 6,8-Dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine
- AKOS037630119
- 2155875-08-2
- MFCD31567131
- 2-Amino-6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine
- EN300-1274720
- [1,2,4]Triazolo[1,5-a]pyridin-2-amine, 6,8-dibromo-5-methyl-
-
- Inchi: 1S/C7H6Br2N4/c1-3-4(8)2-5(9)6-11-7(10)12-13(3)6/h2H,1H3,(H2,10,12)
- InChI Key: GIUSPLOGQUGKJD-UHFFFAOYSA-N
- SMILES: C12=NC(N)=NN1C(C)=C(Br)C=C2Br
Computed Properties
- Exact Mass: 305.89387g/mol
- Monoisotopic Mass: 303.89592g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 56.2Ų
Experimental Properties
- Density: 2.36±0.1 g/cm3(Predicted)
- pka: 3.23±0.30(Predicted)
6,8-dibromo-5-methyl-1,2,4triazolo1,5-apyridin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1274720-0.05g |
6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
2155875-08-2 | 0.05g |
$732.0 | 2023-06-08 | ||
| Enamine | EN300-1274720-0.1g |
6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
2155875-08-2 | 0.1g |
$767.0 | 2023-06-08 | ||
| Enamine | EN300-1274720-0.25g |
6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
2155875-08-2 | 0.25g |
$801.0 | 2023-06-08 | ||
| Enamine | EN300-1274720-0.5g |
6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
2155875-08-2 | 0.5g |
$836.0 | 2023-06-08 | ||
| Enamine | EN300-1274720-1.0g |
6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
2155875-08-2 | 1g |
$871.0 | 2023-06-08 | ||
| Enamine | EN300-1274720-2.5g |
6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
2155875-08-2 | 2.5g |
$1707.0 | 2023-06-08 | ||
| Enamine | EN300-1274720-5.0g |
6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
2155875-08-2 | 5g |
$2525.0 | 2023-06-08 | ||
| Enamine | EN300-1274720-10.0g |
6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
2155875-08-2 | 10g |
$3746.0 | 2023-06-08 | ||
| Enamine | EN300-1274720-50mg |
6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
2155875-08-2 | 50mg |
$732.0 | 2023-10-01 | ||
| Enamine | EN300-1274720-100mg |
6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
2155875-08-2 | 100mg |
$767.0 | 2023-10-01 |
6,8-dibromo-5-methyl-1,2,4triazolo1,5-apyridin-2-amine Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 6,8-dibromo-5-methyl-1,2,4triazolo1,5-apyridin-2-amine
Introduction to 6,8-dibromo-5-methyl-1,2,4triazolo1,5-apyridin-2-amine (CAS No. 2155875-08-2)
6,8-dibromo-5-methyl-1,2,4triazolo1,5-apyridin-2-amine, identified by its CAS number 2155875-08-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound belongs to the triazoloapyridine class, a scaffold that has been increasingly explored for its utility in drug discovery. The presence of bromine and methyl substituents in its structure contributes to its reactivity and functionalization possibilities, making it a valuable intermediate in synthetic chemistry.
The triazoloapyridine core is a fused heterocyclic system consisting of a triazole ring linked to a pyridine ring. This particular arrangement imparts distinct electronic and steric properties to the molecule, which can be leveraged to modulate its interactions with biological targets. In recent years, there has been a surge in the investigation of such heterocycles due to their ability to exhibit a wide range of pharmacological effects. For instance, derivatives of triazoloapyridines have shown promise in the development of antimicrobial, antiviral, and anticancer agents.
One of the most compelling aspects of 6,8-dibromo-5-methyl-1,2,4triazolo1,5-apyridin-2-amine is its versatility as a building block in medicinal chemistry. The bromine atoms at the 6 and 8 positions provide reactive sites for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions allow for the introduction of diverse aryl or heteroaryl groups, thereby expanding the chemical space available for drug design. Similarly, the methyl group at the 5 position can be modified through various chemical transformations, including alkylation or oxidation reactions.
In terms of biological activity, preliminary studies on related compounds have suggested that 6,8-dibromo-5-methyl-1,2,4triazolo1,5-apyridin-2-amine may exhibit inhibitory effects on certain enzymes or receptors implicated in diseases such as cancer and inflammation. For example, some triazoloapyridine derivatives have been reported to inhibit kinases and other enzymes involved in cell signaling pathways. While specific data on this compound is still emerging, its structural features suggest potential therapeutic applications.
The synthesis of 6,8-dibromo-5-methyl-1,2,4triazolo1,5-apyridin-2-amine involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. The construction of the triazolopyridine core typically requires cyclocondensation reactions between appropriate precursors under controlled conditions. The introduction of bromine atoms can be achieved through electrophilic aromatic substitution reactions or metal-catalyzed halogenation processes. The final step often involves protecting group strategies to ensure regioselective functionalization at desired positions.
Recent advancements in computational chemistry have further enhanced the understanding of 6,8-dibromo-5-methyl-1,2,4triazolo1,5-apyridin-2-amine's reactivity and biological properties. Molecular modeling studies have been instrumental in predicting how this compound might interact with target proteins or enzymes. These insights are crucial for optimizing its pharmacological profile and improving its efficacy as a lead compound. Additionally, high-throughput screening techniques have enabled researchers to rapidly assess the activity of this compound against various biological assays.
The pharmaceutical industry has shown particular interest in heterocyclic compounds like 6,8-dibromo-5-methyl-1,2,4triazolo1,5-apyridin-2-amine due to their broad spectrum of activities and favorable pharmacokinetic properties. Companies are actively exploring novel derivatives as potential drug candidates for unmet medical needs. Collaborative efforts between academic researchers and industry scientists are accelerating the discovery process by combining experimental data with computational predictions.
In conclusion,6,8-dibromo,5-methyl,1,2,4triazolo1,5pyridin,2am ine (CAS No. 2155875–08–2) represents a promising scaffold for medicinal chemistry innovation. Its unique structural features offer opportunities for diverse functionalization strategies,while its potential biological activities make it an attractive candidate for further investigation. As research continues,this compound is likely to play an important role in the development of next-generation therapeutics.
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